molecular formula C14H10BrNO B4197786 4-[(3-Bromophenyl)methoxy]benzonitrile

4-[(3-Bromophenyl)methoxy]benzonitrile

Cat. No.: B4197786
M. Wt: 288.14 g/mol
InChI Key: PFNZBHHWHQBERA-UHFFFAOYSA-N
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Description

4-[(3-Bromophenyl)methoxy]benzonitrile is an organic compound with the molecular formula C14H10BrNO It is a derivative of benzonitrile, where a bromobenzyl group is attached to the benzonitrile core through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Bromophenyl)methoxy]benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 3-bromobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

4-Hydroxybenzonitrile+3-Bromobenzyl bromideK2CO3/DMFThis compound\text{4-Hydroxybenzonitrile} + \text{3-Bromobenzyl bromide} \xrightarrow{\text{K}_2\text{CO}_3/\text{DMF}} \text{this compound} 4-Hydroxybenzonitrile+3-Bromobenzyl bromideK2​CO3​/DMF​this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Bromophenyl)methoxy]benzonitrile can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The nitrile group can be reduced to an amine group.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst are typical reducing agents.

Major Products Formed

    Nucleophilic substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include benzoic acids.

    Reduction: Products include primary amines.

Scientific Research Applications

4-[(3-Bromophenyl)methoxy]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(3-Bromophenyl)methoxy]benzonitrile depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, and nucleic acids. The bromobenzyl group can enhance the compound’s binding affinity and specificity for certain targets, while the nitrile group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-bromobenzyl)oxy]benzonitrile
  • 3-[(3-bromobenzyl)oxy]benzonitrile
  • 4-[(2-bromobenzyl)oxy]benzonitrile

Uniqueness

4-[(3-Bromophenyl)methoxy]benzonitrile is unique due to the specific positioning of the bromobenzyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different physical properties and interactions compared to its analogs.

Properties

IUPAC Name

4-[(3-bromophenyl)methoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO/c15-13-3-1-2-12(8-13)10-17-14-6-4-11(9-16)5-7-14/h1-8H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNZBHHWHQBERA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)COC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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